molecular formula C11H15NO4S B2635358 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid CAS No. 195322-21-5

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid

Cat. No.: B2635358
CAS No.: 195322-21-5
M. Wt: 257.3
InChI Key: MZNMZVBJSKZCER-UHFFFAOYSA-N
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Description

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the carboxylic acid group: This can be done via carboxylation reactions, such as the Kolbe-Schmitt reaction, where a thiophene derivative is treated with carbon dioxide under basic conditions.

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-methanol or thiophene-2-carbaldehyde.

    Substitution: Various substituted thiophene derivatives depending on the substituents introduced.

Scientific Research Applications

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amine can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the Boc-protected amine group.

    4-Aminomethylthiophene-2-carboxylic acid: Contains a free amine instead of a Boc-protected amine.

    2-Methylthiophene-3-carboxylic acid: Has a different substitution pattern on the thiophene ring.

Uniqueness

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a Boc-protected amine on the thiophene ring, making it a versatile intermediate for further functionalization and applications in various fields.

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-5-7-4-8(9(13)14)17-6-7/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNMZVBJSKZCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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